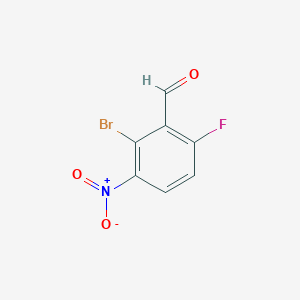![molecular formula C9H10BrNS B12951714 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine is a heterocyclic compound that features a seven-membered ring containing both nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 1,3-dibromopropane in the presence of a base, leading to the formation of the thiazepine ring.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Halogen atoms, such as bromine, can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazepines .
Applications De Recherche Scientifique
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit bile acid transport, which can regulate bile acid reabsorption and promote intestinal health .
Comparaison Avec Des Composés Similaires
- 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine
- 7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine
Comparison: While these compounds share a similar core structure, the presence of different heteroatoms (e.g., oxygen in oxazepines) or substituents (e.g., dibutyl groups) can significantly alter their chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10BrNS |
|---|---|
Poids moléculaire |
244.15 g/mol |
Nom IUPAC |
8-bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine |
InChI |
InChI=1S/C9H10BrNS/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,11H,1,4-5H2 |
Clé InChI |
VXEQECFYQPEZIN-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C=C(C=C2)Br)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


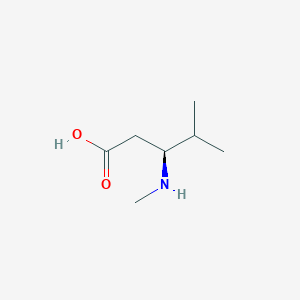



![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)
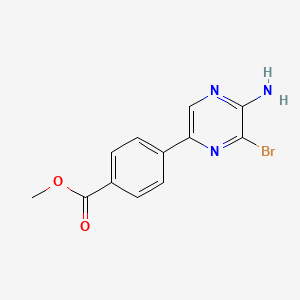

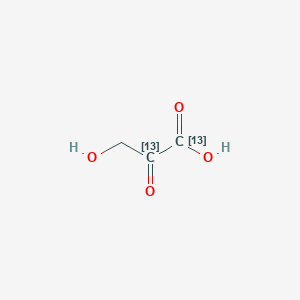


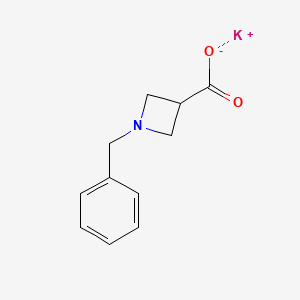
![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)

